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molecular formula C15H23FN2 B8429327 2-(2-Methylaminoethyl)-1-(p-fluorobenzyl)piperidine

2-(2-Methylaminoethyl)-1-(p-fluorobenzyl)piperidine

Cat. No. B8429327
M. Wt: 250.35 g/mol
InChI Key: WCTUVGYZLBSOQQ-UHFFFAOYSA-N
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Patent
US05736550

Procedure details

To a suspension of lithium aluminum hydride (243 mg, 6.40 mmol) in THF (10 ml) was added dropwise under ice-cooling a solution of N-methyl-2-[1-(p-fluorobenzyl)-2-piperidyl]acetamide (1.13 g, 4.26 mmol) in THF (20 ml). The mixture was stirred for 20 minutes and then heated under reflux for 1.5 hours. To the reaction mixture was added dropwise under ice-cooling aqueous ammonia (20 ml) and the mixture was stirred at room temperature for 3 hours. Then, it was filtered with Celite and the aqueous layer was extracted with chloroform (50 ml×3). The combined organic layer was washed with saturated aqueous sodium chloride (20 ml), dried over potassium carbonate and the solvent was distilled off under reduced pressure to give crude 2-(2-methylaminoethyl)-1-(p-fluorobenzyl)piperidine (860 mg). Yield=76%. This compound was used for the subsequent reaction without purification.
Quantity
243 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
N-methyl-2-[1-(p-fluorobenzyl)-2-piperidyl]acetamide
Quantity
1.13 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][NH:8][C:9](=O)[CH2:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][N:12]1[CH2:17][C:18]1[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=1.N>C1COCC1>[CH3:7][NH:8][CH2:9][CH2:10][CH:11]1[CH2:16][CH2:15][CH2:14][CH2:13][N:12]1[CH2:17][C:18]1[CH:19]=[CH:20][C:21]([F:24])=[CH:22][CH:23]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
243 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
N-methyl-2-[1-(p-fluorobenzyl)-2-piperidyl]acetamide
Quantity
1.13 g
Type
reactant
Smiles
CNC(CC1N(CCCC1)CC1=CC=C(C=C1)F)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
N

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise under ice-
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
To the reaction mixture was added dropwise under ice-
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Then, it was filtered with Celite
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform (50 ml×3)
WASH
Type
WASH
Details
The combined organic layer was washed with saturated aqueous sodium chloride (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CNCCC1N(CCCC1)CC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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